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Compound of Interest

Compound Name: Ethylcycloheptane

Cat. No.: B14725347 Get Quote

Technical Support Center: Accurate Prediction
of Ethylcycloheptane Properties
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals using

computational models to predict the physicochemical properties of ethylcycloheptane.

Physicochemical Properties of Ethylcycloheptane
A summary of key experimental and computed properties for ethylcycloheptane (CAS: 13151-

58-8, Formula: C₉H₁₈) is provided below. Accurate predictions from computational models

should align with these values.
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Property Value Unit Data Type Source

Molecular Weight 126.24 g/mol Computed PubChem[1]

Density (Liquid

@ 20°C)
0.811 g/cm³ Experimental NIST/TRC[2]

Normal Boiling

Point
163.15 °C Experimental NIST/TRC

Kovats Retention

Index
969, 973 Experimental PubChem[1]

XLogP3 4.6 Computed PubChem[1]

Enthalpy of

Vaporization
39.4 - 42.1 kJ/mol Experimental NIST/TRC[2]

Viscosity (Liquid

@ 270K)
0.00228 Pa·s Experimental NIST/TRC[2]

Heat Capacity

(Liquid @ Sat.)
215.7 - 225.8 J/mol·K Experimental NIST/TRC[2]

General Workflow for Refining Computational
Models
Improving the accuracy of computational predictions is an iterative process. The general

workflow involves selecting a model, comparing its output to reliable experimental data, and

systematically refining the model's parameters or methods until the desired accuracy is

achieved.
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Caption: Iterative workflow for computational model refinement.
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Frequently Asked Questions (FAQs)
Q1: Which type of computational model is best for predicting the properties of

ethylcycloheptane?

A1: The choice of model depends on the desired property and required accuracy.

Quantum Mechanics (QM), especially Density Functional Theory (DFT): Best for electronic

properties, reaction energies, and conformational analysis. Modern DFT functionals with

dispersion corrections (e.g., B3LYP-D3) are recommended for non-covalent interactions in

hydrocarbons.[3][4] However, standard DFT can struggle with systematic errors for

hydrocarbon reaction energies.[3]

Molecular Dynamics (MD): Ideal for bulk properties like density, viscosity, and heat capacity,

as it simulates the behavior of multiple molecules over time. The accuracy is highly

dependent on the chosen force field.

Quantitative Structure-Property Relationship (QSPR): A good choice for rapid prediction of

properties like boiling point or enthalpy of formation when a large dataset of similar

molecules (cycloalkanes) is available for training.[5][6][7][8][9][10] These models use

molecular descriptors to build a statistical relationship with the property of interest.

Q2: My QSPR model for cycloalkanes is not accurately predicting the boiling point of

ethylcycloheptane. Why?

A2: Inaccuracy in QSPR models for a specific molecule can stem from several issues:

Limited Applicability Domain: The model may have been trained on a dataset of linear

alkanes or cycloalkanes with smaller/larger ring sizes.[6] Ethylcycloheptane's seven-

membered ring may fall outside the model's reliable prediction domain.

Inappropriate Descriptors: The molecular descriptors used to build the model (e.g.,

constitutional indices, topological indices) may not sufficiently capture the structural features

of a seven-membered ring that influence its boiling point.[5][9]

Overfitting: The model may be overfitted to the training data, leading to poor performance on

new, external molecules like ethylcycloheptane. Cross-validation techniques like Leave-
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One-Out (LOO) are crucial to assess a model's predictive power.[9]

Q3: Why is my DFT-calculated energy for ethylcycloheptane different from experimental

values?

A3: Discrepancies often arise from several factors:

Conformational Isomers: Cycloheptane and its derivatives exist in multiple low-energy

conformations (e.g., twist-chair, chair). Your calculation may have only considered a single,

non-global minimum structure. A thorough conformational search is essential for flexible

rings.

Basis Set and Functional Choice: The choice of the basis set and the DFT functional is

critical. For hydrocarbons, where London dispersion forces are significant, dispersion-

corrected functionals (e.g., those with a "-D3" or "-D4" suffix) are necessary.[3] Using an

inadequate basis set can also introduce significant errors.

Self-Interaction Error (SIE): Many approximate DFT functionals suffer from SIE, which can

lead to inaccuracies, especially in delocalized systems.[4]

Density-Driven Error: In some cases, the error comes not just from the energy functional

itself, but from the fact that the approximate functional produces an inaccurate electron

density.[11]

Troubleshooting Guides
This section provides a logical approach to diagnosing and resolving common issues

encountered during computational experiments.
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Caption: Troubleshooting flowchart for inaccurate computational predictions.
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Problem: My DFT geometry optimization fails to converge.

Possible Cause: The initial molecular structure is too far from a local minimum, or the

potential energy surface is very flat.

Troubleshooting Steps:

Improve Initial Geometry: Start with a more reasonable structure, perhaps from a faster,

lower-level method like molecular mechanics (a force field calculation).

Use a More Robust Optimizer: Check your software's documentation for different

optimization algorithms (e.g., opt=calcall in Gaussian).

Check for Negative Frequencies: If the optimization finishes but you have imaginary

(negative) frequencies, it indicates you have found a transition state, not a minimum.

Perturb the geometry along the direction of the imaginary frequency and re-optimize.

Problem: My Molecular Dynamics (MD) simulation for liquid density is incorrect.

Possible Cause: The force field is not well-parameterized for cycloalkanes, the simulation

time is too short, or the system has not been properly equilibrated.

Troubleshooting Steps:

Force Field Validation: Check the literature to see if your chosen force field (e.g., OPLS,

CHARMM, COMPASS) has been validated for the properties of cycloalkanes.

Equilibration: Ensure you have run a sufficiently long equilibration phase (e.g., NVT

followed by NPT ensemble) to allow the system to reach thermal and pressure equilibrium

before starting the production run for data collection. Monitor the density and temperature

over time; they should be stable during the production phase.

System Size: The simulation box may be too small, leading to artifacts from the periodic

boundary conditions. Test the effect of increasing the box size.

Simulation Time: For viscous liquids, longer simulation times may be needed to

adequately sample the phase space.
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Experimental Protocols
Validation of computational models requires high-quality experimental data. Below are detailed

methodologies for key experiments.

Protocol 1: Determination of Normal Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding

atmospheric pressure.[12][13] The Thiele tube method is suitable for small sample volumes.

[14]

Materials: Thiele tube, mineral oil, thermometer, small test tube, capillary tube (sealed at one

end), rubber band, heat source.

Methodology:

Fill the Thiele tube with mineral oil to just above the top arm.[14]

Add a small amount (less than 1 mL) of ethylcycloheptane to the small test tube.

Place the capillary tube (sealed end up) into the test tube.[14]

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level

with the thermometer bulb.

Insert the assembly into the Thiele tube, with the oil level above the sample but below the

rubber band.

Gently heat the side arm of the Thiele tube with a small flame.[15]

As the temperature rises, a stream of bubbles will emerge from the open end of the

capillary tube.

Remove the heat once a continuous stream of bubbles is observed.

The boiling point is the temperature at which the bubbling stops and the liquid just begins

to be drawn back into the capillary tube.[15] Record this temperature and the atmospheric

pressure.[12][14]
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Protocol 2: Determination of Kinematic Viscosity
Viscosity measures a fluid's resistance to flow. For Newtonian liquids like ethylcycloheptane,

a glass capillary viscometer (e.g., Ubbelohde type) is standard, following ASTM D445.[16]

Materials: Calibrated glass capillary viscometer, temperature-controlled water bath,

stopwatch, ethylcycloheptane sample.

Methodology:

Place the viscometer in the temperature-controlled bath set to the desired temperature

(e.g., 20°C). Allow at least 30 minutes for thermal equilibrium.

Introduce a precise volume of ethylcycloheptane into the viscometer.

Using suction, draw the liquid up through the capillary tube past the upper timing mark.

Release the suction and allow the liquid to flow back down under gravity.

Start the stopwatch when the liquid meniscus passes the upper timing mark and stop it

when it passes the lower timing mark.

Repeat the measurement at least three times to ensure reproducibility.

Calculate the kinematic viscosity (ν) by multiplying the average flow time (t) by the

viscometer's calibration constant (C): ν = C × t.[17] The result is typically given in

centistokes (cSt) or mm²/s.[16]

Protocol 3: Determination of Specific Heat Capacity
Specific heat capacity can be determined using Differential Scanning Calorimetry (DSC), which

measures the difference in heat flow between a sample and a reference.[18][19][20]

Materials: Differential Scanning Calorimeter (DSC), hermetically sealed sample pans (e.g.,

aluminum), a reference standard with known heat capacity (e.g., sapphire),

ethylcycloheptane sample.

Methodology:
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Baseline Run: Place an empty, sealed sample pan and an empty reference pan in the

DSC cell. Run a temperature program (e.g., heating from 0°C to 100°C at 20°C/min) to get

the baseline heat flow.[20]

Reference Run: Place a weighed sapphire standard in the sample pan. Run the identical

temperature program to measure the heat flow for the reference material.

Sample Run: Replace the sapphire with a weighed sample of ethylcycloheptane in a new

sealed pan. Run the identical temperature program a third time.

Calculation: The specific heat capacity (Cp) of the sample at a given temperature is

calculated using the following formula, which compares the heat flow (DSC signal) of the

sample to that of the sapphire standard: Cp(sample) = Cp(std) × (DSC(sample) -

DSC(baseline)) / (DSC(std) - DSC(baseline)) × mass(std) / mass(sample)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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